molecular formula C13H24O2Si2 B14164244 Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- CAS No. 89267-67-4

Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-

Cat. No.: B14164244
CAS No.: 89267-67-4
M. Wt: 268.50 g/mol
InChI Key: ILCZPWVHDICNLU-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-: is an organic compound with the molecular formula C13H24O2Si2. It is characterized by the presence of a benzene ring substituted with a methyl group and two trimethylsilyloxy groups. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with trimethylsilyl reagents. One common method is the silylation of 1-methyl-3,5-dihydroxybenzene using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a protective group for hydroxyl functionalities in biomolecules, facilitating the study of complex biochemical pathways.

Industry: In the industrial sector, Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is used in the production of specialty chemicals and advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can be deprotected under mild acidic or basic conditions, revealing the free hydroxyl groups for further functionalization.

Comparison with Similar Compounds

    Benzene, 1-methyl-3,5-dihydroxy-: Lacks the trimethylsilyloxy groups, making it more reactive and less stable.

    Benzene, 1,4-bis(trimethylsilyl)-: Contains two trimethylsilyl groups but lacks the methyl and hydroxyl functionalities.

Uniqueness: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is unique due to the presence of both methyl and trimethylsilyloxy groups, which confer specific chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it valuable in synthetic chemistry and various research applications.

This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

89267-67-4

Molecular Formula

C13H24O2Si2

Molecular Weight

268.50 g/mol

IUPAC Name

trimethyl-(3-methyl-5-trimethylsilyloxyphenoxy)silane

InChI

InChI=1S/C13H24O2Si2/c1-11-8-12(14-16(2,3)4)10-13(9-11)15-17(5,6)7/h8-10H,1-7H3

InChI Key

ILCZPWVHDICNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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